molecular formula C10H15N3O2 B1425130 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351004-08-4

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1425130
CAS No.: 1351004-08-4
M. Wt: 209.24 g/mol
InChI Key: HSFDQGMFALCBJM-UHFFFAOYSA-N
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Description

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cycloheptyl group at the 1-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

    Cycloheptyl Azide Formation: Cycloheptyl bromide reacts with sodium azide to form cycloheptyl azide.

    Cycloaddition Reaction: The cycloheptyl azide undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid to form the triazole ring.

    Carboxylation: The resulting triazole intermediate is then carboxylated to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step to enhance yield and reduce reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Triazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitro-substituted triazoles.

Scientific Research Applications

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block for agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and hydrophobic properties compared to other triazole derivatives. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

1-cycloheptyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDQGMFALCBJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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